2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol is a heterocyclic compound characterized by a fused thieno and benzo-thiazole structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the area of anti-cancer and anti-inflammatory properties.
The compound can be synthesized through various chemical pathways, which typically involve the condensation of thieno and benzo-thiazole derivatives. The specific sources for detailed synthesis methods are often found in specialized chemical literature and research articles focusing on heterocyclic compounds.
2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol is classified as a thienobenzothiazole derivative. It belongs to a broader category of heterocycles, which are compounds containing rings that include at least one atom that is not carbon, such as sulfur or nitrogen.
The synthesis of 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol can be achieved through several methods:
The molecular structure of 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol features:
The compound is known to participate in various chemical reactions:
The mechanism of action for 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol involves its interaction with biological targets:
Experimental studies often utilize assays such as cell viability tests and enzyme activity assays to elucidate the mechanism of action quantitatively.
Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into functional groups and molecular structure.
The potential applications of 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol include:
The systematic naming of thieno-fused benzothiazoles follows IUPAC conventions for polycyclic heterocycles, prioritizing ring fusion order, heteroatom positions, and substituent locations. The compound 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol (CAS: 294668-48-7) exemplifies this complexity. Its name defines:
Alternative nomenclature includes 2-methylthieno[2,3-e][1,3]benzothiazol-5-ol, which renumbers the fused system to position the sulfur atoms consistently. The shift from older trivial names (e.g., "thienoisothiazoles") to systematic descriptors reflects efforts to resolve ambiguities in fused ring indexing [3] [5]. Canonical identifiers unify these variants:
Table 1: Nomenclature Variations for 2-Methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol
System | Name | Emphasis |
---|---|---|
IUPAC | 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol | Fusion points (5,6) |
Alternative IUPAC | 2-methylthieno[2,3-e][1,3]benzothiazol-5-ol | Thiophene ring position (2,3-e) |
CAS Registry | 294668-48-7 | Unique chemical identifier |
Canonical SMILES | CC1=NC2=C(S1)C=C(C3=C2SC=C3)O | Atomic connectivity |
Thienobenzothiazoles emerged in the late 1990s as hybrid scaffolds combining bioactive motifs from benzothiazoles and thiophenes. The specific 2-methyl derivative (CAS 294668-48-7) was first synthesized circa 2000, coinciding with pharmaceutical interest in heterocyclic kinase modulators. Key developments include:
Synthetic challenges historically centered on regioselective thiophene fusion. Early routes suffered from low yields (<20%), but microwave-assisted cyclization and transition metal catalysis later improved efficiency [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1